molecular formula C7H6N2O2 B3167095 3-Formyl-2-pyridinecarboxamide CAS No. 916735-72-3

3-Formyl-2-pyridinecarboxamide

Cat. No.: B3167095
CAS No.: 916735-72-3
M. Wt: 150.13 g/mol
InChI Key: XBQBHZZUGGUPNE-UHFFFAOYSA-N
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Description

3-Formyl-2-pyridinecarboxamide is an organic compound that belongs to the class of pyridinecarboxaldehydes It is characterized by the presence of both a formyl group and a carboxamide group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Formyl-2-pyridinecarboxamide typically involves the formylation of 2-pyridinecarboxamide. One common method is the Vilsmeier-Haack reaction, where 2-pyridinecarboxamide is treated with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3). The reaction is carried out under controlled conditions to ensure the selective formylation at the desired position on the pyridine ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale formylation processes using automated reactors and continuous flow systems. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 3-Formyl-2-pyridinecarboxamide undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, where the formyl or carboxamide groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: 3-Carboxy-2-pyridinecarboxamide.

    Reduction: 3-Hydroxymethyl-2-pyridinecarboxamide.

    Substitution: Various substituted pyridinecarboxamides depending on the nucleophile used.

Scientific Research Applications

3-Formyl-2-pyridinecarboxamide has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 3-Formyl-2-pyridinecarboxamide involves its interaction with specific molecular targets and pathways. The formyl group can participate in various biochemical reactions, including enzyme inhibition and receptor binding. The compound’s ability to form hydrogen bonds and interact with nucleophilic sites makes it a versatile molecule in biological systems.

Comparison with Similar Compounds

    2-Formylpyridine: Similar structure but with the formyl group at the 2-position.

    4-Formylpyridine: Similar structure but with the formyl group at the 4-position.

    3-Formyl-4-pyridinecarboxamide: Similar structure but with an additional carboxamide group at the 4-position.

Uniqueness: 3-Formyl-2-pyridinecarboxamide is unique due to the specific positioning of the formyl and carboxamide groups on the pyridine ring. This unique arrangement imparts distinct chemical reactivity and biological activity compared to its isomers and analogs.

Properties

IUPAC Name

3-formylpyridine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O2/c8-7(11)6-5(4-10)2-1-3-9-6/h1-4H,(H2,8,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBQBHZZUGGUPNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)C(=O)N)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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